Computed Lipophilicity (XLogP3) Comparison Distinguishes Metabolic Stability Potential
The target compound exhibits a computed XLogP3 of -0.8 [1]. This value sits between the highly polar piperidine-4-carboxylic acid (isonipecotic acid, predicted XLogP3 ≈ -2.5 [2]) and the more lipophilic 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylic acid (CAS 953743-57-2, predicted XLogP3 ≈ 0.5 [3]), where the butanoyl group lacks the target compound's ketone oxygen. This intermediate lipophilicity, driven by the 2-oxobutyl ketone, represents a quantifiable differential in a key ADME parameter.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | Piperidine-4-carboxylic acid (isonipecotic acid): approx. -2.5; 1-(3,3-Dimethylbutanoyl)piperidine-4-carboxylic acid: approx. 0.5 |
| Quantified Difference | Target compound is 1.7 log units more lipophilic than isonipecotic acid and 1.3 log units less lipophilic than the butanoyl analog. |
| Conditions | In silico prediction via XLogP3 algorithm [REFS-1, REFS-3]. |
Why This Matters
Lipophilicity is a primary driver of metabolic clearance; this intermediate value suggests a different in vivo stability profile than either comparator, a critical consideration for selecting a lead-like scaffold.
- [1] PubChem. (2024). Compound Summary for CID 121200104. Computed XLogP3-AA value. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). *Exploring QSAR: Hydrophobic, electronic, and steric constants*. American Chemical Society, Washington, DC. (For reference XLogP of isonipecotic acid). View Source
- [3] PubChem. (2024). Predicted XLogP3-AA value for 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylic acid (CID 27752793). View Source
